molecular formula C16H18ClN3O4S B3607273 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide

Cat. No.: B3607273
M. Wt: 383.9 g/mol
InChI Key: CWYBISGNQQXNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonyl group, a pyridine ring, and a glycinamide moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl~3~) and solvents like dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH~4~).

    Substitution: NaOCH3, NaH, DCM as solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyridine ring may also participate in binding to receptors or other biomolecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is unique due to its combination of a sulfonyl group, pyridine ring, and glycinamide moiety. This structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-20(11-16(21)19-10-12-5-3-4-8-18-12)25(22,23)13-6-7-15(24-2)14(17)9-13/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYBISGNQQXNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide
Reactant of Route 4
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.